1,2-Dichloro-4-fluoro-5-nitrobenzene

Vue d'ensemble

Description

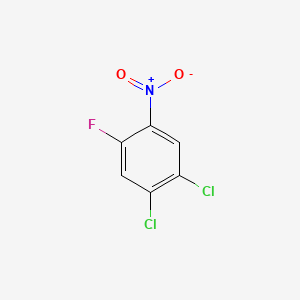

1,2-Dichloro-4-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-4-fluorobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dichloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Reduction: The major product is 1,2-dichloro-4-fluoro-5-aminobenzene.

Oxidation: Products may include various oxidized derivatives depending on the reaction conditions

Applications De Recherche Scientifique

Pharmaceutical Development

1,2-Dichloro-4-fluoro-5-nitrobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and anti-cancer agents, enhancing drug efficacy through its reactivity and stability.

Case Study: Anti-Cancer Agents

In research focused on developing novel anti-cancer drugs, this compound has been employed to synthesize derivatives that exhibit improved selectivity towards cancer cells while minimizing toxicity to normal cells. The compound's nitro group can be reduced to generate reactive intermediates that interact with biological targets, facilitating the design of potent inhibitors.

Agricultural Chemicals

The compound is also significant in formulating agrochemicals, particularly pesticides and herbicides. Its chemical properties contribute to the development of effective solutions for pest control and crop protection.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Effectiveness |

|---|---|---|

| Herbicides | 2-chloro-1-fluoro-4-nitrobenzene | High efficacy against broadleaf weeds |

| Pesticides | 2-chloro-4-nitroaniline | Effective against various insect pests |

Material Science

In material science, this compound is used in producing specialty polymers and resins. These materials are crucial for creating durable products across various industries.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer formulations enhances thermal stability and mechanical properties. This application is particularly relevant in industries requiring high-performance materials such as automotive and aerospace.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, aiding researchers in accurately detecting and quantifying similar compounds in environmental samples.

Data Table: Analytical Applications

| Methodology | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of environmental pollutants |

| Gas Chromatography (GC) | Detection of trace compounds in samples |

Environmental Monitoring

This compound is utilized in studies assessing the degradation of pollutants, providing insights into environmental remediation strategies.

Case Study: Pollutant Degradation

Research indicates that this compound can be used to study the degradation pathways of chlorinated compounds in aquatic environments. Its presence helps evaluate the effectiveness of bioremediation techniques aimed at reducing chemical contamination in ecosystems.

Mécanisme D'action

The mechanism of action of 1,2-dichloro-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s electrophilic nature allows it to participate in various substitution reactions, affecting cellular pathways and enzyme activities .

Comparaison Avec Des Composés Similaires

1,2-Dichloro-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A heterocyclic analog with distinct chemical properties

Uniqueness: 1,2-Dichloro-4-fluoro-5-nitrobenzene’s unique combination of chlorine, fluorine, and nitro groups makes it a versatile compound in synthetic chemistry. Its reactivity and ability to undergo various chemical transformations distinguish it from other similar compounds .

Activité Biologique

1,2-Dichloro-4-fluoro-5-nitrobenzene (DCFN) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in toxicological studies. This article explores its biological effects, including toxicity, mutagenicity, and potential environmental impacts.

- Chemical Formula : C6H2Cl2FNO2

- CAS Number : 99-54-7

- Molecular Weight : 195.99 g/mol

Acute Toxicity

This compound exhibits significant acute toxicity. The LD50 values indicate varying levels of toxicity across species:

- Rats : LD50 ranges from 625 to 950 mg/kg body weight (bw) for oral exposure.

- Rabbits : The lowest lethal dose level (LDLo) was found to be 950 mg/kg bw .

The predominant signs of intoxication include lethargy, weakness, and in severe cases, collapse and coma. The compound is known to induce methaemoglobinaemia, affecting the oxygen-carrying capacity of blood .

Subchronic Toxicity

In a 28-day oral study conducted according to OECD guidelines, a No Observed Adverse Effect Level (NOAEL) of 4 mg/kg bw/day was established. Repeated exposure primarily affects the haematological system and kidneys, with potential liver involvement following inhalation exposure .

Mutagenicity and Genotoxicity

Research indicates that DCFN exhibits mutagenic properties:

- Salmonella typhimurium : Positive results indicating mutagenic activity.

- Chinese Hamster Ovary (CHO) cells : No mutagenic activity observed in the HPRT test.

- Chromosomal Aberrations : Induced in V79 cells only at cytotoxic concentrations .

In vivo studies showed no clastogenic activity in rats, suggesting that while DCFN may exhibit some genotoxic potential in vitro, its effects may not translate directly to in vivo systems under non-toxic doses .

Aquatic Toxicity

DCFN's toxicity extends to aquatic organisms:

- Fish (Leuciscus idus) : 48-hour LC50 of 3.1 mg/l.

- Daphnia magna : 24-hour EC50 of 3 mg/l.

- Algae (Scenedesmus obliquus) : Growth inhibition observed with an ErC50 value of 5.8 mg/l after 48 hours .

The bioconcentration factor for fish ranges from 26 to 65, indicating a moderate potential for bioaccumulation in aquatic environments .

Human Exposure

Limited data on human exposure to DCFN is available. However, reports suggest that workers exposed to similar nitrobenzene compounds exhibited changes in haematological parameters consistent with methaemoglobinaemia. These findings underscore the plausibility of DCFN's toxic effects based on animal study outcomes .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Oral Toxicity | LD50 (Rats): 625 - 950 mg/kg bw |

| Methaemoglobinaemia | Induced in exposed individuals |

| NOAEL | 4 mg/kg bw/day (28-day study) |

| Mutagenicity | Positive in Salmonella; negative in CHO cells |

| Aquatic Toxicity | Fish LC50: 3.1 mg/l; Daphnia EC50: 3 mg/l |

| Bioconcentration Factor | Range: 26 - 65 |

Propriétés

IUPAC Name |

1,2-dichloro-4-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOCDIKCKFOUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336466 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-78-8 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.